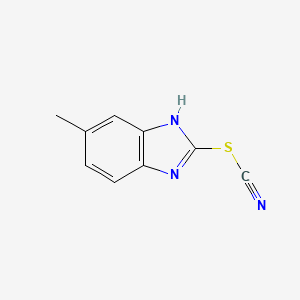
1-(4-Indanyloxy)-3-piperidino-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Indanyloxy)-3-piperidino-2-propanol is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an indanyloxy group attached to a piperidino-propanol backbone, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(4-Indanyloxy)-3-piperidino-2-propanol typically involves several steps, starting with the preparation of the indanyloxy group and its subsequent attachment to the piperidino-propanol backbone. Common synthetic routes include:
Step 1: Preparation of the indanyloxy group through the reaction of indanone with an appropriate alcohol under acidic conditions.
Step 2: Formation of the piperidino-propanol backbone by reacting piperidine with epichlorohydrin.
Step 3: Coupling of the indanyloxy group with the piperidino-propanol backbone using a suitable base, such as sodium hydride, to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(4-Indanyloxy)-3-piperidino-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Bases: Sodium hydride, potassium carbonate.
Major products formed from these reactions depend on the specific conditions and reagents used, but typically include various oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
1-(4-Indanyloxy)-3-piperidino-2-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate certain biological pathways.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-Indanyloxy)-3-piperidino-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(4-Indanyloxy)-3-piperidino-2-propanol can be compared with other similar compounds, such as:
1-(4-Indanyloxy)-3-morpholino-2-propanol: Similar structure but with a morpholino group instead of a piperidino group.
1-(4-Indanyloxy)-3-isopropylamino-2-propanol: Features an isopropylamino group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
67465-91-2 |
|---|---|
Formule moléculaire |
C17H25NO2 |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1H-inden-4-yloxy)-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C17H25NO2/c19-15(12-18-10-2-1-3-11-18)13-20-17-9-5-7-14-6-4-8-16(14)17/h5,7,9,15,19H,1-4,6,8,10-13H2 |
Clé InChI |
OSQXNJFIVXOZLL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC(COC2=CC=CC3=C2CCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


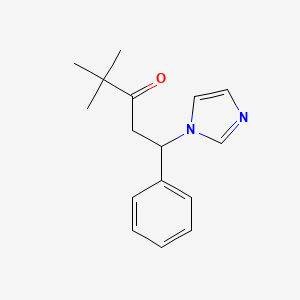
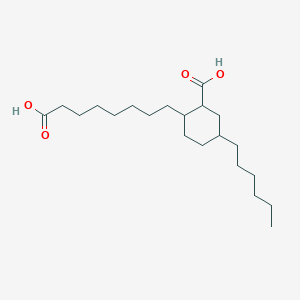
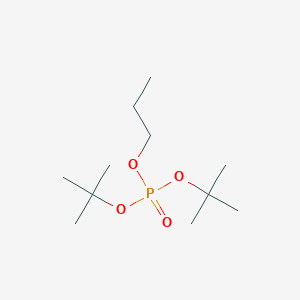
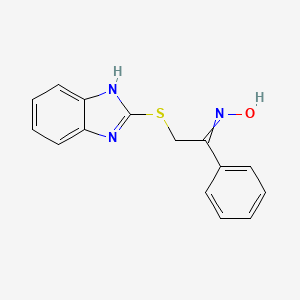
![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
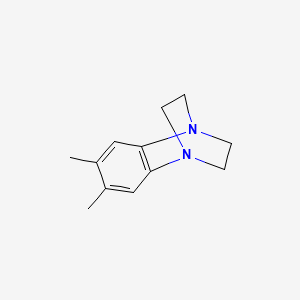
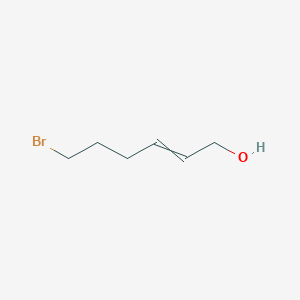

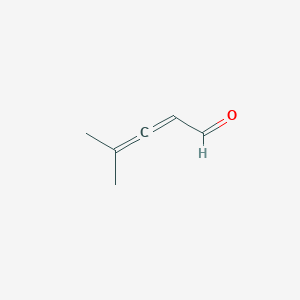

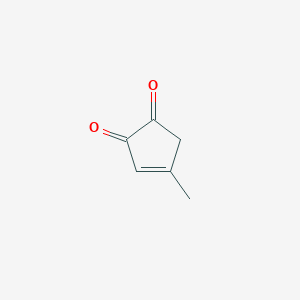
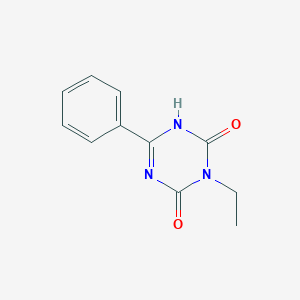
![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
